molecular formula C10H6BrF3N2O B13902219 2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

Cat. No.: B13902219
M. Wt: 307.07 g/mol
InChI Key: MPROVLPLHJUIRY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 2 and a trifluoromethyl group at position 5, making it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxides or hydrides of the original compound.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its pyrazole ring structure, combined with the bromophenyl and trifluoromethyl groups, makes it a versatile and valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPROVLPLHJUIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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